Array ( [bid] => 8203987 )
This compound finds use in organic synthesis, particularly in Suzuki-Miyaura couplings for creating carbon-carbon bonds ().
Similar to its 2-substituted counterpart, this molecule is also employed in Suzuki-Miyaura couplings for carbon-carbon bond formation ().
(2-Methyl-3-(methylthio)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that contains both a methyl and a methylthio substituent. Its molecular formula is C₉H₁₃BOS, and it features a boron atom bonded to a hydroxyl group (-OH) and an aryl group. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions.
Research indicates that boronic acids, including (2-Methyl-3-(methylthio)phenyl)boronic acid, exhibit biological activities such as:
The synthesis of (2-Methyl-3-(methylthio)phenyl)boronic acid can be achieved through several methods:
(2-Methyl-3-(methylthio)phenyl)boronic acid has several applications:
Interaction studies involving (2-Methyl-3-(methylthio)phenyl)boronic acid often focus on its binding affinity with various enzymes and proteins. These studies help elucidate its mechanism of action in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with (2-Methyl-3-(methylthio)phenyl)boronic acid, which may influence their chemical behavior and applications:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-(Methylthio)phenylboronic acid | 168618-42-6 | Contains only one methylthio group on the phenyl ring |
| 3-(Methylthio)phenylboronic acid | 128312-11-8 | Methylthio group at the meta position |
| 4-(Methylthio)phenylboronic acid | 128312-12-9 | Methylthio group at the para position |
| 4-Fluoro-2-methylphenylboronic acid | 2121512-42-1 | Fluorine substituent alters electronic properties |
These compounds exhibit unique reactivity profiles and biological activities due to their differing substituents, making them valuable in various synthetic and medicinal chemistry applications.